Product packaging for 1-(4-tert-Butylphenyl)isoquinoline(Cat. No.:CAS No. 525598-48-5)

1-(4-tert-Butylphenyl)isoquinoline

Cat. No.: B11856030
CAS No.: 525598-48-5
M. Wt: 261.4 g/mol
InChI Key: XJQOMQRTOSFGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-Butylphenyl)isoquinoline is a nitrogen-containing heterocyclic compound of significant interest in chemical research and development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of bioactivities, which include anticancer, antiviral, antitubercular, antifungal, antimalarial, and neuroprotective properties . This specific derivative, featuring a 4-tert-butylphenyl substituent, is a valuable synthetic intermediate for constructing more complex molecules and exploring structure-activity relationships. Isoquinoline derivatives have demonstrated promising applications beyond pharmaceuticals, particularly in materials science. Their electronic and photophysical properties make them suitable for developing organic semiconductors, fluorescent dyes, and metal-chelating ligands . The tert-butyl group can enhance solubility and influence the packing of molecules in the solid state, which is a critical parameter in materials science applications. While traditional synthetic methods for isoquinoline frameworks often rely on harsh conditions, modern green chemistry approaches, including microwave-assisted synthesis and the use of recyclable catalysts, offer more sustainable pathways for their production . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N B11856030 1-(4-tert-Butylphenyl)isoquinoline CAS No. 525598-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

525598-48-5

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)isoquinoline

InChI

InChI=1S/C19H19N/c1-19(2,3)16-10-8-15(9-11-16)18-17-7-5-4-6-14(17)12-13-20-18/h4-13H,1-3H3

InChI Key

XJQOMQRTOSFGFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Biological Evaluation of 1 4 Tert Butylphenyl Isoquinoline Derivatives in Vitro Studies

Antimicrobial Activity (In Vitro) of Isoquinoline (B145761) Analogues

Antiviral Potentials (In Vitro)

The isoquinoline scaffold is a core structure in many alkaloids that have demonstrated a wide range of antiviral activities. Although direct studies on the antiviral effects of 1-(4-tert-butylphenyl)isoquinoline are limited, research on related isoquinoline alkaloids provides evidence of their potential.

Berberine (B55584), a well-known isoquinoline alkaloid, has shown broad-spectrum antiviral activity. It has been reported to be effective against influenza, enterovirus 71, and Chikungunya virus, potentially through the downregulation of the MEK/ERK signaling pathway and autophagy. nih.gov In studies related to SARS-CoV-2, berberine was identified as a potential repurposable drug, demonstrating in vitro efficacy against the virus with a reported IC50 value of 10.6 μM. nih.gov Other research has highlighted the antiviral properties of isoquinoline drugs against rhinoviruses in vitro. nih.gov

Investigations into various isoquinoline alkaloids have identified them as attractive targets for the discovery of new antiviral agents. researchgate.net The structural features, such as the presence of a quaternary nitrogen and specific substitutions on the rings, are believed to play a crucial role in their antiviral mechanism. researchgate.net For instance, some isoquinoline alkaloids have been screened for activity against viruses like Herpes simplex (HSV) and parainfluenza (PI-3). researchgate.net

Table 1: In Vitro Antiviral Activity of a Related Isoquinoline Alkaloid

CompoundVirusCell LineActivity MetricResultReference
BerberineSARS-CoV-2Vero E6IC5010.6 µM nih.gov
BerberineInfluenza VirusNot SpecifiedDemonstrated antiviral activity nih.gov
Isoquinoline Drugs (General)RhinovirusHeLa, FibroblastDemonstrated antiviral activity nih.gov

In Vitro Cytotoxic and Antiproliferative Activity against Neoplastic Cell Lines

The cytotoxic and antiproliferative effects of isoquinoline and quinoline (B57606) derivatives against various cancer cell lines have been a significant area of research. While specific data for this compound is scarce, studies on structurally analogous compounds, such as 4-phenyl-2-quinolones, provide valuable insights.

A series of 5,6,7-methoxy-substituted 4-phenylquinolin-2(1H)-one derivatives were evaluated for their antiproliferative activity against COLO205 (colon cancer) and H460 (lung cancer) cell lines. mdpi.com Many of these compounds showed potent activity, with IC50 values ranging from 0.32 to 47.1 μM. mdpi.com Notably, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one demonstrated excellent anticancer activity against both COLO205 (IC50 = 0.32 μM) and H460 (IC50 = 0.89 μM) cell lines. mdpi.com Another related compound, 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK), also displayed significant antiproliferative activity against HL-60, Hep3B, and H460 cancer cells, with IC50 values between 0.4 and 1.0 μM. mdpi.com

Other studies on different isoquinoline derivatives have also reported cytotoxic effects. For example, certain 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts showed antitumor activity against NB4 cells. researchgate.net Similarly, various 4-aminoquinoline (B48711) derivatives were found to be effective against MCF7 and MDA-MB468 human breast tumor cell lines. nih.gov The evaluation of novel tetrahydroisoquinolines revealed potent cytotoxic activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with some compounds showing IC50 values as low as 0.155 µM. nih.gov

Table 2: In Vitro Cytotoxic Activity of Structurally Related Quinolone/Isoquinoline Derivatives

Compound Class/DerivativeCell LineCancer TypeActivity MetricResult (µM)Reference
6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-oneCOLO205Colon CancerIC500.32 mdpi.com
6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-oneH460Lung CancerIC500.89 mdpi.com
2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK)HL-60LeukemiaIC500.4 - 1.0 mdpi.com
2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK)Hep3BHepatocellular CarcinomaIC500.4 - 1.0 mdpi.com
2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK)H460Lung CancerIC500.4 - 1.0 mdpi.com
Tetrahydroisoquinoline derivative (Compound 7e)A549Lung CancerIC500.155 nih.gov
Tetrahydroisoquinoline derivative (Compound 8d)MCF7Breast CancerIC500.170 nih.gov

Additional In Vitro Biological Activities of this compound Derivatives (e.g., Antioxidant, Anti-inflammatory, Neuroprotective Effects)

The isoquinoline framework is present in numerous compounds exhibiting a variety of other biological effects, including antioxidant, anti-inflammatory, and neuroprotective activities in vitro.

Anti-inflammatory Activity: A synthetic derivative, 1-((4-fluorophenyl)thio)isoquinoline (FPTQ), which is structurally related to the target compound, has been evaluated for its anti-inflammatory effects. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, FPTQ inhibited the production of nitric oxide and suppressed the mRNA expression and secretion of pro-inflammatory cytokines IL-1β and IL-6. nih.gov Furthermore, alkaloids from Fumaria officinalis, rich in isoquinolines like protopine (B1679745) and stylopine, demonstrated significant in vitro anti-inflammatory activity by protecting against bovine serum albumin (BSA) denaturation. nih.gov

Antioxidant Activity: The antioxidant potential of isoquinoline derivatives has been well-documented. Berberine has demonstrated the ability to scavenge free radicals in a concentration-dependent manner across various assays, including DPPH, ABTS, and nitric oxide radical scavenging. nih.govscispace.com Certain novel tetrahydroisoquinoline derivatives have shown higher antioxidant activity than Vitamin C in comparative studies. nih.gov Research on 1,1'-biphenylnitrones, some containing N-tert-butyl groups, has also revealed significant antioxidant properties, including the capacity to scavenge hydroxyl free radicals and inhibit lipid peroxidation. mdpi.com

Neuroprotective Effects: The neuroprotective properties of isoquinoline derivatives are often linked to their antioxidant and anti-inflammatory actions. Certain 1,4-naphthoquinones, which share some structural similarities with the broader quinoline class, were found to protect neuronal cells from toxins by suppressing oxidative stress, reducing reactive oxygen species, and normalizing mitochondrial function. nih.gov Similarly, 1,1'-biphenyl nitrone derivatives have shown neuroprotective effects in in vitro ischemia models using human neuroblastoma SH-SY5Y cells. mdpi.com The homo-bis-nitrone BPHBN5, which contains N-tert-butyl groups, was particularly effective, showing a potent capacity to reduce superoxide (B77818) production in these cells. mdpi.com

Table 3: Additional In Vitro Biological Activities of Structurally Related Isoquinoline Derivatives

Compound/Derivative ClassBiological ActivityIn Vitro ModelKey FindingReference
1-((4-fluorophenyl)thio)isoquinoline (FPTQ)Anti-inflammatoryLPS-stimulated RAW264.7 cellsInhibited NO production; suppressed IL-1β and IL-6 expression. nih.gov
BerberineAntioxidantDPPH, ABTS, Nitric Oxide scavenging assaysShowed concentration-dependent free radical scavenging. nih.govscispace.com
Tetrahydroisoquinoline derivativesAntioxidantChemical assaysSome derivatives showed higher activity than Vitamin C. nih.gov
Homo-bis-nitrone BPHBN5 (with N-tert-Bu groups)NeuroprotectiveHuman neuroblastoma SH-SY5Y cells (ischemia model)EC50 = 13.16 µM against metabolic reduction. mdpi.com
Homo-bis-nitrone BPHBN5 (with N-tert-Bu groups)AntioxidantHuman neuroblastoma SH-SY5Y cellsEC50 = 11.2 µM for superoxide reduction. mdpi.com

Structure Activity Relationship Sar Studies of 1 4 Tert Butylphenyl Isoquinoline Analogues

Identification of Key Structural Motifs Governing In Vitro Biological Activity

The biological activity of 1-phenylisoquinoline (B189431) analogues is fundamentally governed by a core set of structural motifs that form the basic pharmacophore. The essential components for activity across various biological targets include the isoquinoline (B145761) core, the phenyl ring at the 1-position, and the spatial relationship between these two moieties.

The isoquinoline nitrogen atom is a critical feature, often acting as a hydrogen bond acceptor or a point of protonation, facilitating interaction with biological targets. Its position within the heterocyclic system is crucial for orienting other parts of the molecule correctly within a receptor binding pocket. nih.gov

The phenyl ring at the C1 position of the isoquinoline is another cornerstone of activity. This aromatic ring engages in vital interactions such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues in target proteins. The substitution pattern on this phenyl ring significantly modulates the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

Furthermore, the degree of saturation of the isoquinoline ring system (fully aromatic isoquinoline vs. dihydroisoquinoline or tetrahydroisoquinoline) plays a significant role. For instance, studies on 1-phenyl-3,4-dihydroisoquinoline derivatives have identified them as potential tubulin polymerization inhibitors. In contrast, many 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues have shown activity against a diverse range of targets, including dopamine receptors and Mycobacterium tuberculosis. nih.govsemanticscholar.org This highlights that the flexibility and three-dimensional shape conferred by the saturation level of the isoquinoline core are key determinants of the biological activity profile.

Influence of the 4-tert-Butylphenyl Substituent on the Bioactivity Profile of 1-Substituted Isoquinolines

The 4-tert-butylphenyl substituent at the C1 position of the isoquinoline core exerts a profound influence on the compound's bioactivity, primarily through its steric and electronic properties. The tert-butyl group is characterized by its significant bulk and high lipophilicity.

Steric Influence: The large size of the tert-butyl group can serve as a "steric anchor," orienting the molecule within a binding site and potentially preventing binding in conformations that are non-productive for a biological response. This bulk can also enhance selectivity for a specific biological target by preventing the molecule from fitting into the binding sites of off-target proteins.

Lipophilic and Electronic Influence: The tert-butyl group significantly increases the lipophilicity (hydrophobicity) of the molecule. This property can enhance binding to hydrophobic pockets within a receptor or enzyme active site. A general trend of improved potency with increased lipophilicity has been observed in some series of tetrahydroisoquinoline-based inhibitors. nih.gov Electronically, the tert-butyl group is weakly electron-donating through induction. While this electronic effect is less pronounced than that of other substituents like methoxy or nitro groups, it can still subtly influence the electron density of the phenyl ring and its interactions with biological targets.

The following table summarizes the general effects of different substituents at the para-position of the 1-phenyl ring on the biological activity of 1-phenylisoquinoline analogues, providing context for the unique properties of the tert-butyl group.

Substituent (at C4 of Phenyl Ring)Key PropertiesGeneral Impact on Bioactivity
-H (Unsubstituted)Baseline referenceOften serves as a starting point for SAR studies.
-CH₃ (Methyl)Small, lipophilic, weakly electron-donatingCan provide a modest increase in potency through hydrophobic interactions.
-Cl, -Br (Halogens)Electron-withdrawing, moderately lipophilic, can form halogen bondsCan significantly increase potency depending on the target interaction. nih.gov
-OCH₃ (Methoxy)Electron-donating, potential H-bond acceptorActivity is highly target-dependent; can increase or decrease potency.
-C(CH₃)₃ (tert-Butyl)Very bulky, highly lipophilic, weakly electron-donatingCan enhance binding to large hydrophobic pockets and improve selectivity. nih.gov

Impact of Other Substituents and their Positions on the Isoquinoline Core on Biological Activity

Modifications to the isoquinoline core itself are a critical aspect of the SAR of this class of compounds. The nature and position of substituents on the aromatic portion of the isoquinoline ring can dramatically alter biological activity, selectivity, and pharmacokinetic properties.

Common positions for substitution are C6 and C7. For example, in studies of 1-phenyltetrahydroisoquinolines as D1 dopamine antagonists, it was found that a 6-halo (chloro or bromo) substituent was favorable for binding affinity. In the same series, a 7-hydroxy group also contributed positively to affinity, whereas a 6,7-dihydroxy pattern significantly lowered it. nih.gov This demonstrates that not only the type of substituent but also its precise location is crucial for productive molecular interactions.

The table below illustrates the observed effects of various substituents on the isoquinoline core in different series of 1-phenylisoquinoline analogues.

SubstituentPosition on Isoquinoline CoreBiological Target ContextObserved Effect on Activity
6-ChloroTetrahydroisoquinolineD1 Dopamine ReceptorMaintained or increased binding affinity. nih.gov
6-BromoTetrahydroisoquinolineD1 Dopamine ReceptorSimilar activity to 6-chloro analogue. nih.gov
7-HydroxyTetrahydroisoquinolineD1 Dopamine ReceptorMaintained or increased binding affinity. nih.gov
6,7-DihydroxyTetrahydroisoquinolineD1 Dopamine ReceptorSignificantly decreased binding affinity. nih.gov
5-Alkyl/ArylTetrahydroisoquinolineMycobacterium tuberculosisLarge substituents were well-tolerated. nih.gov

Conformational Analysis and its Correlation with Observed In Vitro Biological Profiles

The three-dimensional conformation of 1-(4-tert-butylphenyl)isoquinoline analogues is a key determinant of their biological activity. The relative orientation of the 1-phenyl ring with respect to the isoquinoline core is particularly important. This orientation is defined by the torsion angle (dihedral angle) around the single bond connecting C1 of the isoquinoline to the phenyl ring.

In the case of 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues, detailed conformational studies have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation. nih.govpsu.edu In the most stable, low-energy conformations, the bulky 1-phenyl substituent preferentially occupies a pseudo-equatorial position to minimize steric strain. nih.govpsu.edu

The torsion angle between the plane of the isoquinoline and the phenyl ring has been identified as a critical parameter correlated with biological activity. nih.gov For instance, in D1 dopamine receptor ligands, specific torsion angles (approximately 60° and 240°) were found to correspond to energy minima and likely represent the bioactive conformation. nih.govpsu.edu

The presence of the very large 4-tert-butyl group on the phenyl ring would be expected to have a significant impact on this conformational preference. It could introduce a higher energy barrier to rotation around the C1-phenyl bond, potentially locking the molecule into a more restricted set of conformations. If one of these preferred conformations aligns well with the topology of a receptor's binding site, a significant increase in potency and selectivity could be observed. Conversely, if the sterically enforced conformation is unfavorable for binding, a decrease in activity would be expected. This steric influence on the torsional angle is a crucial factor in rationalizing the activity profile of this compound analogues.

Computational and Theoretical Investigations of 1 4 Tert Butylphenyl Isoquinoline

Application of Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) to Isoquinoline (B145761) Derivatives

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It has been widely applied to isoquinoline and its derivatives to predict their molecular properties and reactivity. figshare.comresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. figshare.comnih.gov A smaller energy gap suggests higher reactivity and easier electronic transitions. nih.gov

In studies of various isoquinoline derivatives, DFT calculations have been used to determine their HOMO and LUMO energies. For instance, calculations on the parent isoquinoline molecule show a HOMO-LUMO gap of approximately 3.78 eV, indicating its relative stability. figshare.com The introduction of different substituent groups, such as the 4-tert-butylphenyl group, can significantly alter the electronic properties. The tert-butyl group, being an electron-donating group, is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted isoquinoline.

Table 1: Representative Frontier Molecular Orbital Energies of Isoquinoline Derivatives (Calculated via DFT)

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Isoquinoline figshare.com-5.5811.8013.78
Quinoline (B57606) scirp.org-6.646-1.8164.83
Isoquinoline Derivative (MPBIR) nih.gov-5.762-1.9383.824
Isoquinoline Derivative (MPBID4) nih.gov-6.225-3.1463.079

This table presents data for isoquinoline and related derivatives to illustrate the typical energy ranges calculated by DFT. The values for 1-(4-tert-Butylphenyl)isoquinoline would require specific calculations.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state structure. researchgate.net For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles, particularly the rotational angle between the isoquinoline ring and the 4-tert-butylphenyl ring. DFT methods are highly effective for this purpose, providing accurate predictions of molecular geometries. scirp.orgmdpi.com

The energetic stability of the molecule can be further assessed by calculating various thermodynamic parameters. These calculations provide information on the molecule's stability and the likelihood of its formation. nih.gov The optimized structure of this compound would likely feature a non-planar arrangement, with a specific dihedral angle between the phenyl and isoquinoline rings to minimize steric hindrance caused by the bulky tert-butyl group and the hydrogen atom at the 8-position of the isoquinoline core.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting how a compound like this compound might interact with biological targets.

Molecular docking simulations can place this compound into the binding site of a target protein, predicting its binding mode. researchgate.net The analysis of this predicted complex reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stable binding.

For this compound, the isoquinoline nitrogen can act as a hydrogen bond acceptor. The aromatic rings of both the isoquinoline and phenyl moieties can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. The large, hydrophobic tert-butyl group is particularly significant, as it can form strong hydrophobic interactions within a corresponding pocket of the protein, potentially enhancing binding affinity and selectivity. nih.gov Studies on similar compounds have shown that such interactions are critical for activity. nih.gov

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov This value quantifies the strength of the interaction between the ligand and the protein. A more negative binding energy indicates a stronger and more stable interaction. mdpi.com

Docking studies on various isoquinoline derivatives against different protein targets have shown a wide range of binding affinities, demonstrating how structural modifications influence binding strength. The predicted binding affinity for this compound would depend on the specific protein target. The presence of the tert-butyl group, by facilitating strong hydrophobic interactions, could contribute to a favorable binding energy.

Table 2: Examples of Calculated Binding Affinities for Heterocyclic Compounds from Docking Studies

Compound ClassProtein TargetBinding Affinity (kcal/mol)
Thiopyrano[2,3-b]quinoline Derivatives nih.govCecropin B1a-5.3 to -6.1
4-Anilino Quinazoline Derivatives nih.govEGFR Tyrosine Kinase-6.74 to -7.46
Isoquinoline Alkaloids nih.govHuman Serum Albumin(Not specified in kcal/mol, but affinity (K) on the order of 10⁴ L/mol)

This table provides examples of binding affinities for related heterocyclic compounds to illustrate the range of values obtained from molecular docking studies.

Molecular Dynamics Simulations for Understanding Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. nih.gov

An MD simulation of the this compound-protein complex would start with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the system's trajectory is calculated, revealing how the interactions evolve. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the ligand in the binding site and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts, providing a more realistic and robust model of the binding event than docking alone. mdpi.com

Utilization of Chemical Descriptors for Predictive Modeling

In the realm of computational chemistry and drug discovery, chemical descriptors play a pivotal role in the development of predictive models. These numerical values, derived from the molecular structure, are used to forecast the physicochemical properties, biological activities, and pharmacokinetic profiles of chemical compounds. For the specific molecule, this compound, several key descriptors are instrumental in understanding its potential behavior and interactions within a biological system. It is important to note that while direct experimental or computational data for this compound is limited, valuable insights can be drawn from its isomer, 2-(4-tert-butylphenyl)-1H-isoquinoline, for which calculated descriptors are available.

Topological Polar Surface Area (TPSA) and its Role in Biological Prediction

For the isomer, 2-(4-tert-butylphenyl)-1H-isoquinoline, the calculated TPSA is 3.2 Ų. nih.gov This relatively low value suggests that this compound is likely to exhibit good passive absorption and be readily able to cross cellular membranes, including the blood-brain barrier. In predictive modeling, this TPSA value would be a significant parameter in quantitative structure-activity relationship (QSAR) studies, helping to forecast its potential as a bioactive agent.

Lipophilicity Descriptors (Log P) in Structure-Property Relationships

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This descriptor is fundamental in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal Log P value is often sought in drug design to balance solubility and membrane permeability.

The calculated XLogP3-AA value for the isomer, 2-(4-tert-butylphenyl)-1H-isoquinoline, is 5.3. nih.gov This high Log P value indicates a significant lipophilic character for the molecule. In structure-property relationship studies, this suggests that this compound would have a strong affinity for lipidic environments, such as cell membranes. While high lipophilicity can enhance membrane permeability, it may also lead to increased metabolic breakdown and reduced aqueous solubility. Predictive models would utilize this Log P value to estimate its distribution in various biological compartments and potential for accumulation in fatty tissues.

Rotatable Bond Count and Conformational Flexibility

The number of rotatable bonds in a molecule is a simple yet effective descriptor of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. A higher number of rotatable bonds generally implies greater molecular flexibility, which can influence a molecule's binding affinity to a biological target. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower oral bioavailability.

For the isomer, 2-(4-tert-butylphenyl)-1H-isoquinoline, the rotatable bond count is 2. nih.gov This low number of rotatable bonds suggests that the molecule possesses a relatively rigid structure. This rigidity can be advantageous in drug design, as it reduces the entropic penalty of binding to a receptor, potentially leading to higher binding affinity and specificity. In predictive modeling, the rotatable bond count is often used as a filter in virtual screening campaigns and as a parameter in models predicting oral bioavailability and drug-likeness.

Compound NameCAS NumberMolecular Formula
This compound525598-48-5C19H19N
2-(4-tert-butylphenyl)-1H-isoquinoline174964349C19H21N
DescriptorCalculated Value (for 2-(4-tert-butylphenyl)-1H-isoquinoline)Reference
Topological Polar Surface Area (TPSA)3.2 Ų nih.gov
Lipophilicity (XLogP3-AA)5.3 nih.gov
Rotatable Bond Count2 nih.gov

Emerging Applications and Future Research Directions of 1 4 Tert Butylphenyl Isoquinoline

Applications in Materials Science

The unique photophysical and electronic properties of the isoquinoline (B145761) core make it a promising building block for advanced materials. The incorporation of a 4-tert-butylphenyl substituent at the 1-position can further modulate these properties, opening up new possibilities in materials science.

Development of Organic Semiconducting Materials Incorporating Isoquinoline Scaffolds

The isoquinoline framework is considered a privileged scaffold in the design of organic electronic materials. Its extended π-system and the presence of a nitrogen atom allow for the tuning of electronic properties, which is crucial for applications in organic semiconductors. These materials are the basis for technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of bulky substituents like the tert-butyl group on the phenyl ring of 1-(4-tert-Butylphenyl)isoquinoline can influence the solid-state packing of the molecules. This is a critical factor in determining the charge transport characteristics of the resulting semiconductor. While specific studies on the semiconducting properties of this compound are not yet prevalent, the broader class of isoquinoline derivatives has shown potential in this area. Future research could focus on synthesizing and characterizing thin films of this compound and its analogues to evaluate their performance as active components in electronic devices.

Exploration of Fluorescent Properties of Isoquinoline Derivatives

Isoquinoline and its derivatives are known to exhibit interesting fluorescent properties. rsc.org The fluorescence of these compounds can be highly sensitive to their chemical environment, making them suitable for applications as sensors and probes. The fluorescence intensity of isoquinoline itself has been shown to be significantly enhanced upon protonation with strong acids. researchgate.net This phenomenon is attributed to the protonation of the nitrogen atom, which hinders the delocalization of its lone-pair electrons, leading to a larger energy gap and reduced non-radiative decay. researchgate.net

The 4-tert-butylphenyl group in this compound can also influence its photophysical properties. The tert-butyl group can enhance solubility and prevent aggregation-caused quenching in the solid state, potentially leading to materials with high fluorescence quantum yields. The interaction between the isoquinoline core and the tert-butylphenyl substituent will dictate the intramolecular charge transfer (ICT) characteristics, which are key to designing novel fluorophores. The study of the fluorescence quenching of compounds with similar structural motifs, such as 4-tert-octylphenol, by ionic liquids suggests that the photophysical behavior of this compound could be modulated by its environment, opening avenues for its use in sensing applications. nih.gov

Compound/System Observed Fluorescent Property Potential Application
IsoquinolineFluorescence enhancement upon protonation researchgate.netpH sensors
Isoquinoline DerivativesEnvironment-sensitive fluorescenceChemical sensors, bio-imaging
This compoundPotential for high solid-state fluorescenceOrganic light-emitting diodes (OLEDs)

Role in Catalysis and Ligand Design for Advanced Organic Transformations

The rigid backbone of the isoquinoline scaffold and the potential for introducing chirality make it an excellent platform for the design of novel ligands for catalysis. The this compound structure is a key starting point for developing sophisticated catalytic systems.

Development of Chiral Ligands from Isoquinoline Scaffolds for Asymmetric Synthesis

Axially chiral biaryl compounds are a crucial class of ligands in asymmetric catalysis. The restricted rotation around the C-N bond in certain 1-arylisoquinoline derivatives can give rise to atropisomerism, which can be exploited in the design of chiral ligands. The palladium-catalyzed asymmetric Larock isoquinoline synthesis has recently emerged as a powerful method to access axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org This highlights the potential of the isoquinoline scaffold in creating novel chiral environments for metal-catalyzed reactions.

Furthermore, tetrahydroisoquinoline (THIQ) derivatives, which can be synthesized from isoquinolines via asymmetric reduction, are also recognized as privileged skeletons for chiral ligands. mdpi.comresearchgate.net For instance, chiral THIQ amino alcohol ligands have been successfully used in the asymmetric transfer hydrogenation of aromatic ketones. researchgate.net The this compound can serve as a precursor to a variety of chiral ligands, including those with axial chirality or those based on the tetrahydroisoquinoline framework, for a wide range of asymmetric transformations. rsc.orgnih.gov

Ligand Type Synthetic Strategy Catalytic Application
Axially Chiral IsoquinolinesAsymmetric Larock Synthesis acs.orgEnantioselective C-C bond formation
Chiral TetrahydroisoquinolinesAsymmetric Hydrogenation of Isoquinolines mdpi.comAsymmetric Transfer Hydrogenation researchgate.net
Isoquinolinyl-naphtholate ligandsCoupling of isoquinoline and naphthol derivatives rsc.orgRing-opening polymerization

Application as Metalloligands in Coordination Chemistry

The nitrogen atom in the isoquinoline ring and potential coordinating groups on the phenyl substituent make this compound a candidate for use as a metalloligand in coordination chemistry. Isoquinoline derivatives have been shown to form coordination complexes with a variety of metal ions, including copper(II), cobalt, and iron. researchgate.netmdpi.comdoaj.org The resulting metal complexes can have interesting structural, magnetic, and catalytic properties.

For example, coordination polymers based on isoquinoline-5-carboxylate and Cu(II) have been synthesized, demonstrating the versatility of the isoquinoline scaffold in constructing extended metal-organic frameworks (MOFs). polimi.it While not an isoquinoline, the compound 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole, which contains the 4-tert-butylphenyl group, forms dimeric complexes with various transition metals, showcasing the coordinating ability of this substituent in conjunction with a nitrogen-containing heterocycle. nih.gov The coordination chemistry of this compound could lead to the development of new catalysts, magnetic materials, or porous solids for gas storage and separation.

Strategies for Scalable and Sustainable Synthesis of this compound Analogues

The development of efficient, scalable, and environmentally friendly synthetic methods is crucial for the widespread application of this compound and its analogues. Modern organic synthesis offers a plethora of tools to achieve this goal.

Recent advances in synthetic methodology provide numerous routes to the isoquinoline core. organic-chemistry.org These include transition-metal-catalyzed reactions such as the rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes followed by cyclization with an internal alkyne, and the ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines. organic-chemistry.org Copper-catalyzed denitrogenative transannulation of 3-aminoindazoles also offers a pathway to 1-aminoisoquinolines. organic-chemistry.org The palladium-catalyzed Larock isoquinoline synthesis is a particularly direct route to 3,4-disubstituted isoquinolines. acs.org

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic processes. mdpi.comjddhs.comresearchgate.net This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, the replacement of hazardous solvents with greener alternatives like ethanol (B145695) or water, and the development of recyclable catalysts such as heteropolyacids. mdpi.comjddhs.comresearchgate.netresearchgate.net Solvent-free reaction conditions, where possible, offer an ideal solution by minimizing waste. mdpi.com A scalable, three-step synthesis of a chiral pyridinooxazoline ligand, which shares structural similarities with potential derivatives of our target compound, has been developed from inexpensive starting materials, demonstrating that complex chiral ligands can be produced in large quantities. researchgate.net The application of these modern and sustainable synthetic strategies will be key to unlocking the full potential of this compound and its derivatives in various fields.

Synthetic Strategy Key Features Sustainability Aspect
Rhodium(III)-catalyzed C-H activation organic-chemistry.orgHigh efficiency, one-pot synthesisAtom economy
Microwave-assisted synthesis mdpi.comjddhs.comReduced reaction times, energy efficiencyLower energy consumption
Use of green solvents mdpi.comEthanol, water, etc.Reduced environmental impact
Recyclable catalysts researchgate.netHeteropolyacids, solid-supported catalystsWaste minimization
Solvent-free reactions mdpi.comNeat reaction conditionsElimination of solvent waste

Development and Refinement of Analytical Techniques for Characterization of Isoquinoline Derivatives

The structural elucidation and quantification of isoquinoline derivatives, including synthetically important compounds like this compound, rely on a suite of sophisticated analytical techniques. Continuous development and refinement of these methods are paramount for ensuring the purity, identity, and quality of these compounds in research and potential applications. Key analytical domains include chromatography, spectroscopy, and mass spectrometry, often used in hyphenated configurations to maximize analytical power.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of isoquinoline derivatives. nih.govnih.gov Modern advancements focus on enhancing resolution, reducing analysis time, and improving sensitivity. The use of reversed-phase columns, such as C18, is common, with mobile phases typically consisting of acetonitrile (B52724) and buffered aqueous solutions. nih.govnih.govjournaljpri.com The development of methods based on Analytical Quality by Design (AQbD) principles is a recent trend, ensuring that the analytical procedure is robust and fit-for-purpose from the outset. This involves systematically understanding the impact of critical method parameters, such as mobile phase composition, pH, and flow rate, on critical quality attributes like peak resolution and retention time.

The evolution of column technology, particularly the advent of columns with smaller particle sizes (sub-2 µm) and monolithic silica (B1680970) columns, has enabled faster and more efficient separations. nih.govrsc.org For instance, an HPLC-photo diode array (PDA) method using a monolithic C18 column was developed for the rapid analysis of amino acids, demonstrating the power of this technology to achieve separations in under 6 minutes. rsc.org Such advancements are directly applicable to the analysis of complex mixtures containing isoquinoline derivatives.

Thin-layer chromatography (TLC) remains a valuable tool for rapid, qualitative analysis and for monitoring reaction progress due to its simplicity and low cost. researchgate.net

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of isoquinoline derivatives. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton.

¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. chemicalbook.comresearchgate.net

¹³C NMR provides information on the carbon framework of the molecule. researchgate.net

2D NMR techniques , such as COSY, HSQC, and HMBC, are crucial for assigning complex spectra by establishing correlations between protons and carbons, which is essential for definitively identifying the substitution patterns on the isoquinoline and phenyl rings. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in the molecule. Recent studies have employed FT-NIR and deep-UV resonance Raman spectroscopy in conjunction with density functional theory (DFT) calculations to characterize arylisoquinolines. rsc.org This combination allows for a detailed assignment of vibrational modes, with deep-UV resonance Raman being particularly useful for selectively enhancing signals from specific parts of the molecule, thereby enabling differentiation between structurally similar compounds. rsc.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of isoquinoline derivatives, and for obtaining structural information through fragmentation analysis. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for these compounds. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental formulas. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment ions and create a "fingerprint" fragmentation pattern that is characteristic of a specific molecular structure. nih.gov The development of public MS/MS databases, such as the IsoQuinoline and Annonaceous Metabolites Data Base (IQAMDB), is a significant refinement in the field, facilitating the rapid identification (dereplication) of known isoquinoline alkaloids in complex samples. nih.gov

The fragmentation of the isoquinoline core often involves the loss of hydrogen cyanide (HCN). mcmaster.ca For 1-aryl substituted isoquinolines, the fragmentation pattern can be influenced by the nature and position of substituents on the aryl ring. researchgate.net

Table 1: Overview of Analytical Techniques for Isoquinoline Derivative Characterization

TechniquePrincipleApplicationRefinements & Developments
HPLC Differential partitioning of analytes between a stationary and a mobile phase.Separation, quantification, purity assessment.Sub-2 µm particle and monolithic columns for higher efficiency; Analytical Quality by Design (AQbD) for robust methods. nih.govrsc.org
NMR Spectroscopy (¹H, ¹³C, 2D) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure elucidation.Higher field magnets for better resolution; advanced 2D techniques (HSQC, HMBC) for complex assignments. nih.govnih.gov
Mass Spectrometry (MS, MS/MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight determination, structural information via fragmentation.High-resolution MS (HRMS) for accurate mass; development of spectral databases for rapid identification. nih.govmcmaster.ca
Raman Spectroscopy Inelastic scattering of monochromatic light, providing information on molecular vibrations.Functional group identification, structural fingerprinting.Deep-UV resonance Raman for selective enhancement; use of DFT for mode assignment. rsc.org
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Definitive determination of solid-state molecular structure.N/A

Table 2: Reference Analytical Data for 1-Phenylisoquinoline (B189431) (Related Compound)

Data TypeValue / ObservationSource(s)
Molecular Formula C₁₅H₁₁N guidechem.com
Molecular Weight 205.25 g/mol guidechem.com
Melting Point 90-95 °C sigmaaldrich.com
¹H NMR Predicted spectrum available. guidechem.com
¹³C NMR Predicted spectrum available. guidechem.com
Mass Spectrum (EI) Molecular ion peak (M+) expected at m/z 205. Fragmentation includes loss of HCN. guidechem.commcmaster.ca

This table provides baseline data for a structurally similar compound. The characterization of this compound would yield analogous but distinct data, particularly in the NMR spectra, reflecting the addition of the C₄H₉ group.

Q & A

Q. How can high-throughput crystallography pipelines improve structural characterization of isoquinoline derivatives?

  • Methodology : Implement automated crystal screening (e.g., SHELXC/D/E) for rapid phase determination. Use synchrotron radiation for high-resolution data collection. Refine structures with SHELXL, prioritizing twinned or low-symmetry crystals to expand the Cambridge Structural Database entries for this scaffold .

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